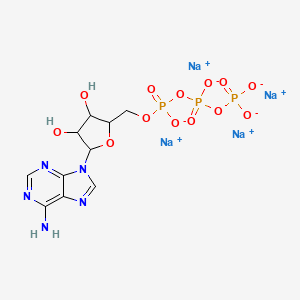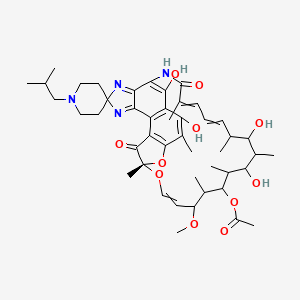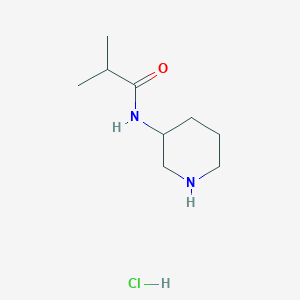![molecular formula C21H30O3 B14793586 (8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triolex is a synthetic derivative of a naturally occurring steroid in humans. It is classified as a selective glucocorticoid receptor modulator, which distinguishes it from traditional glucocorticoids that often come with substantial side effects. Triolex has garnered significant interest in the pharmaceutical and medical research communities due to its unique properties and potential therapeutic benefits, particularly in treating conditions characterized by chronic inflammation and metabolic dysregulation .
準備方法
Synthetic Routes and Reaction Conditions: Triolex is synthesized through a series of chemical reactions involving the modification of naturally occurring steroids. The synthetic route typically involves the selective modulation of the glucocorticoid receptor, which is achieved through specific chemical reactions that alter the steroid’s structure to enhance its anti-inflammatory properties while minimizing side effects .
Industrial Production Methods: The industrial production of Triolex involves large-scale chemical synthesis processes that ensure the compound’s purity and efficacy. These processes are designed to be cost-effective and scalable, allowing for the production of significant quantities of Triolex for clinical and research purposes .
化学反応の分析
Types of Reactions: Triolex undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The primary products formed from these reactions are modified steroids with enhanced anti-inflammatory and immunomodulatory properties. These products are crucial for the compound’s efficacy in treating various inflammatory and metabolic disorders .
科学的研究の応用
作用機序
Triolex operates through selective modulation of the glucocorticoid receptor. Traditional glucocorticoids often activate these receptors in a way that leads to broad immunosuppression and a slew of side effects. Triolex, on the other hand, selectively modulates the glucocorticoid receptor, aiming to retain the anti-inflammatory and immunomodulatory benefits while minimizing adverse effects .
Molecular Targets and Pathways: Triolex works by binding to the glucocorticoid receptor and altering its conformation. This selective binding influences the receptor’s interaction with co-regulators and the transcription of specific genes involved in inflammatory and metabolic processes. By doing so, Triolex can inhibit pro-inflammatory cytokines and other mediators of inflammation, which are typically overexpressed in inflammatory and metabolic disorders .
類似化合物との比較
Traditional Glucocorticoids: These include compounds like prednisone and dexamethasone, which are effective but come with significant side effects such as weight gain, osteoporosis, and increased risk of infection.
Selective Glucocorticoid Receptor Modulators: Other compounds in this category include CORT108297 and AL-438, which also aim to provide anti-inflammatory benefits with fewer side effects.
Uniqueness of Triolex: Triolex stands out due to its ability to selectively modulate the glucocorticoid receptor, providing potent anti-inflammatory effects without the broad immunosuppression seen with traditional glucocorticoids. This selective modulation makes Triolex a promising candidate for treating a range of inflammatory and metabolic disorders with a reduced risk of adverse effects .
特性
分子式 |
C21H30O3 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C21H30O3/c1-4-21(24)10-7-16-18-15(6-9-20(16,21)3)19(2)8-5-14(22)11-13(19)12-17(18)23/h1,12,14-18,22-24H,5-11H2,2-3H3 |
InChIキー |
JJKOQZHWYLMASZ-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3CCC4(C#C)O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid](/img/structure/B14793504.png)
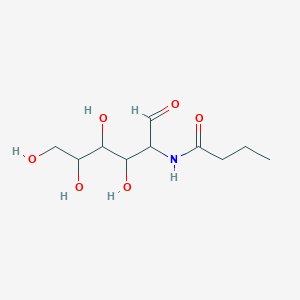
![3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14793509.png)

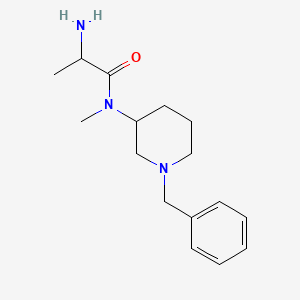
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester](/img/structure/B14793530.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14793534.png)
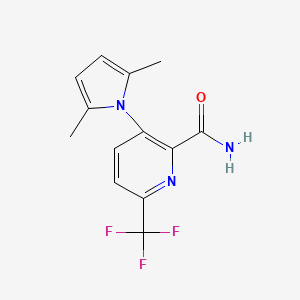

![1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo-](/img/structure/B14793544.png)
![D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]](/img/structure/B14793546.png)
